

# The Biological Activity of Broussonin B: A Technical Guide

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## Compound of Interest

Compound Name: *Broussonin B*

Cat. No.: *B041139*

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## Abstract

**Broussonin B**, a diphenylpropane derivative isolated from *Broussonetia kazinoki*, has emerged as a promising bioactive compound with a range of pharmacological activities. This technical guide provides an in-depth overview of the biological effects of **Broussonin B**, with a primary focus on its potent anti-angiogenic and tyrosinase inhibitory properties. Additionally, its potential anti-inflammatory and antioxidant activities are discussed. This document summarizes key quantitative data, details experimental methodologies for cited assays, and provides visual representations of relevant signaling pathways and experimental workflows to support further research and drug development efforts.

## Core Biological Activities

**Broussonin B** exhibits a multi-faceted pharmacological profile, with significant activities demonstrated in the following areas:

- **Anti-Angiogenesis:** **Broussonin B** has been shown to potently inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.<sup>[1][2][3][4][5][6][7]</sup>
- **Tyrosinase Inhibition:** This compound displays inhibitory effects against tyrosinase, a key enzyme in melanin biosynthesis, suggesting its potential application in the cosmetic and dermatological fields for hyperpigmentation disorders.

- **Anti-inflammatory and Antioxidant Potential:** While direct quantitative data for **Broussonin B** is limited, extracts of *Broussonetia kazinoki* and related compounds have demonstrated anti-inflammatory and antioxidant properties, suggesting that **Broussonin B** may contribute to these effects.<sup>[2]</sup>

## Anti-Angiogenic Activity of Broussonin B

The anti-angiogenic effects of **Broussonin B** are primarily mediated through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of angiogenesis.

### Mechanism of Action

**Broussonin B** exerts its anti-angiogenic effects by targeting the VEGF-A/VEGFR-2 signaling cascade in endothelial cells.<sup>[1][2][3][4][5][6]</sup> This inhibition leads to the inactivation of several downstream signaling pathways crucial for angiogenic processes. The key molecular mechanisms include:

- **Inhibition of VEGFR-2 Phosphorylation:** **Broussonin B** attenuates the VEGF-A-induced phosphorylation of VEGFR-2, the primary receptor for VEGF-A on endothelial cells. This is a critical initial step in the angiogenic signaling cascade.
- **Downregulation of Downstream Signaling Pathways:** By inhibiting VEGFR-2 activation, **Broussonin B** subsequently suppresses the phosphorylation and activation of key downstream signaling molecules, including:
  - ERK (Extracellular signal-regulated kinase)
  - Akt (Protein kinase B)
  - p70S6K (p70S6 Kinase)
  - p38 MAPK (p38 Mitogen-activated protein kinase)<sup>[1][4]</sup>
- **Regulation of Cell Adhesion Molecules:** **Broussonin B** influences the localization of vascular endothelial-cadherin (VE-cadherin) at cell-cell junctions and downregulates the expression of

integrin  $\beta 1$ . These molecules are vital for maintaining endothelial cell adhesion and migration.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

The culmination of these molecular events results in the suppression of endothelial cell proliferation, migration, invasion, and tube formation, all of which are essential for the angiogenic process.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Quantitative Data

The following tables summarize the quantitative data on the anti-angiogenic effects of **Broussonin B** from various in vitro and ex vivo assays.

Table 1: Effect of **Broussonin B** on VEGF-A-Stimulated Endothelial Cell Proliferation

Concentration of Broussonin B ( $\mu$ M)	Inhibition of HUVEC Proliferation (%)
0.1	Dose-dependent inhibition observed
1	Dose-dependent inhibition observed
10	Significant inhibition

Data synthesized from studies demonstrating a dose-dependent inhibitory effect of **Broussonin B** on VEGF-A-stimulated Human Umbilical Vein Endothelial Cell (HUVEC) proliferation.[\[1\]](#)[\[4\]](#)

Table 2: Effect of **Broussonin B** on VEGF-A-Stimulated Endothelial Cell Migration and Invasion

Assay	Concentration of Broussonin B ( $\mu$ M)	Observed Effect
Cell Migration (Wound Healing)	0.1 - 10	Dose-dependent inhibition
Cell Invasion (Transwell Assay)	0.1 - 10	Dose-dependent inhibition

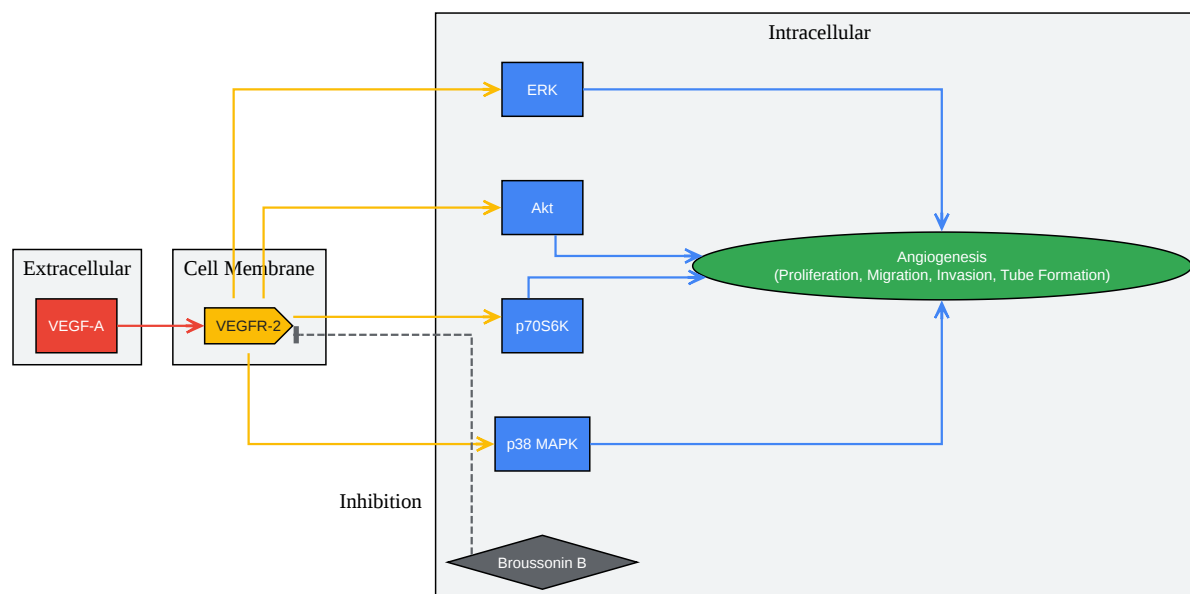
**Broussonin B** was shown to inhibit both the migration and invasion of HUVECs in a concentration-dependent manner.[\[1\]](#)[\[4\]](#)

Table 3: Effect of **Broussonin B** on In Vitro and Ex Vivo Angiogenesis

Assay	Concentration of Broussonin B (μM)	Observed Effect
Tube Formation Assay	1 - 10	Significant abrogation of capillary-like structure formation
Rat Aortic Ring Assay	10	Significant suppression of microvessel outgrowth

These assays demonstrate the ability of **Broussonin B** to disrupt the formation of vascular networks both in vitro and in a more complex ex vivo model.[\[1\]](#)[\[4\]](#)[\[7\]](#)

## Signaling Pathway Diagram



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Caption: **Broussonin B** inhibits angiogenesis by blocking VEGF-A/VEGFR-2 signaling.

## Tyrosinase Inhibitory Activity of Broussonin B

**Broussonin B** and related compounds from *Broussonetia kazinoki* have demonstrated notable inhibitory activity against tyrosinase, the rate-limiting enzyme in melanin synthesis.

## Mechanism of Action

The precise inhibitory mechanism of **Broussonin B** on tyrosinase is not fully elucidated in the provided search results. However, related compounds from the same plant source, such as broussonin C and kazinol F, act as competitive inhibitors of tyrosinase. This suggests that

**Broussonin B** may also bind to the active site of the enzyme, competing with the natural substrates, L-tyrosine (monophenolase activity) and L-DOPA (diphenolase activity).

## Quantitative Data

While specific IC<sub>50</sub> values for **Broussonin B** were not found in the initial searches, data for structurally similar compounds isolated from *Broussonetia kazinoki* provide a strong indication of its potential potency.

Table 4: Tyrosinase Inhibitory Activity of Compounds from *Broussonetia kazinoki*

Compound	Monophenolase IC <sub>50</sub> (μM)	Diphenolase IC <sub>50</sub> (μM)
Kazinol C	0.43 - 17.9	22.8
Kazinol F	0.43 - 17.9	1.7
Broussonin C	0.43 - 17.9	0.57
Kazinol S	0.43 - 17.9	26.9

This data highlights the significant tyrosinase inhibitory potential within this class of compounds.

## Anti-inflammatory and Antioxidant Activities

### Anti-inflammatory Activity

Extracts from *Broussonetia kazinoki* have been traditionally used for their anti-inflammatory properties. Scientific studies have shown that compounds from this plant can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a key feature of inflammatory processes. While Broussonin A has been shown to suppress inducible nitric oxide synthase (iNOS) expression, specific quantitative data (e.g., IC<sub>50</sub> value) for **Broussonin B**'s effect on NO production is not yet available in the literature reviewed.

### Antioxidant Activity

Phenolic compounds, such as **Broussonin B**, are generally known for their antioxidant properties due to their ability to scavenge free radicals. The bark, fruits, leaves, and roots of *Broussonetia papyrifera* and *Broussonetia kazinoki* have demonstrated antioxidant activity. However, specific quantitative data for **Broussonin B** in standard antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or cellular reactive oxygen species (ROS) assays were not found in the reviewed literature.

## Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

### Anti-Angiogenesis Assays

- **Cell Seeding:** Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells per well in complete endothelial growth medium.
- **Cell Starvation:** After 24 hours, the medium is replaced with a serum-free or low-serum medium for 6-12 hours to synchronize the cells.
- **Treatment:** Cells are pre-treated with various concentrations of **Broussonin B** (e.g., 0.1, 1, 10  $\mu$ M) for 1-2 hours.
- **Stimulation:** VEGF-A (e.g., 10-50 ng/mL) is added to the wells (except for the negative control) to stimulate proliferation.
- **Incubation:** The plates are incubated for 24-48 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- **MTT Addition:** 10-20  $\mu$ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.
- **Formazan Solubilization:** The medium is removed, and 100-150  $\mu$ L of DMSO or isopropanol is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the VEGF-A-stimulated control.

- **Cell Seeding:** HUVECs are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.
- **Wound Creation:** A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the center of the cell monolayer.
- **Washing:** The wells are gently washed with PBS to remove detached cells.
- **Treatment and Stimulation:** The cells are incubated with serum-free or low-serum medium containing different concentrations of **Broussonin B** and VEGF-A.
- **Image Acquisition:** Images of the wound are captured at 0 hours and at various time points (e.g., 6, 12, 24 hours) using an inverted microscope.
- **Data Analysis:** The width of the wound is measured at multiple points for each condition and time point. The percentage of wound closure is calculated as:  $[(\text{Initial Wound Width} - \text{Wound Width at Time X}) / \text{Initial Wound Width}] \times 100$ .
- **Chamber Preparation:** The upper chambers of Transwell inserts (8 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify.
- **Cell Seeding:** HUVECs, previously starved, are resuspended in serum-free medium and seeded into the upper chamber.
- **Treatment:** **Broussonin B** at various concentrations is added to the upper chamber with the cells.
- **Chemoattractant:** The lower chamber is filled with medium containing VEGF-A as a chemoattractant.
- **Incubation:** The plate is incubated for 16-24 hours to allow for cell invasion through the Matrigel and the porous membrane.
- **Cell Removal:** Non-invading cells on the upper surface of the membrane are removed with a cotton swab.



- **Fixation and Staining:** Invaded cells on the lower surface of the membrane are fixed with methanol and stained with a solution like Crystal Violet or Giemsa.
- **Quantification:** The number of invaded cells is counted in several random fields under a microscope.
- **Matrigel Coating:** 96-well plates are coated with Matrigel and incubated at 37°C for 30-60 minutes to allow for polymerization.
- **Cell Seeding:** HUVECs are seeded onto the Matrigel-coated wells.
- **Treatment and Stimulation:** The cells are treated with different concentrations of **Broussonin B** in the presence of VEGF-A.
- **Incubation:** The plate is incubated for 4-18 hours.
- **Image Analysis:** The formation of capillary-like structures (tubes) is observed and photographed using an inverted microscope.
- **Quantification:** The total tube length, number of junctions, and number of loops are quantified using image analysis software.
- **Aorta Excision:** Thoracic aortas are excised from rats and cleaned of periadventitial fibro-adipose tissue.
- **Ring Preparation:** The aortas are cross-sectioned into 1-2 mm thick rings.
- **Embedding:** The aortic rings are embedded in a collagen or Matrigel matrix in a 48-well plate.
- **Treatment:** The rings are cultured in endothelial cell growth medium supplemented with VEGF-A and different concentrations of **Broussonin B**.
- **Incubation and Observation:** The plates are incubated for 7-14 days, with fresh medium and treatments being replaced every 2-3 days. The outgrowth of microvessels from the aortic rings is monitored and photographed.

- Quantification: The extent of microvessel sprouting is quantified by measuring the area or length of the outgrowths.

## Tyrosinase Inhibition Assay

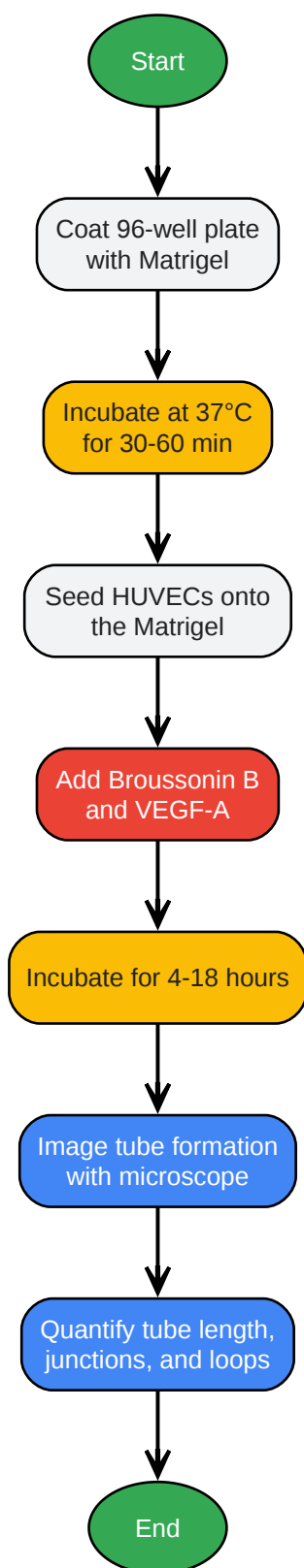
- Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 6.8), L-tyrosine or L-DOPA as the substrate, and various concentrations of **Broussonin B**.
- Enzyme Addition: Mushroom tyrosinase solution is added to the wells to initiate the reaction.
- Incubation: The plate is incubated at a controlled temperature (e.g., 25-37°C).
- Absorbance Measurement: The formation of dopachrome is measured spectrophotometrically at approximately 475-490 nm at different time points.
- Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated as:  
$$\frac{[\text{Absorbance of Control} - \text{Absorbance of Sample}]}{\text{Absorbance of Control}} \times 100$$
The IC50 value is determined from a dose-response curve.

## Anti-inflammatory and Antioxidant Assays

- Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
- Treatment: Cells are pre-treated with various concentrations of **Broussonin B** for 1-2 hours.
- Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response and NO production.
- Incubation: The plates are incubated for 24 hours.
- Griess Reaction: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- Absorbance Measurement: The absorbance is read at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.

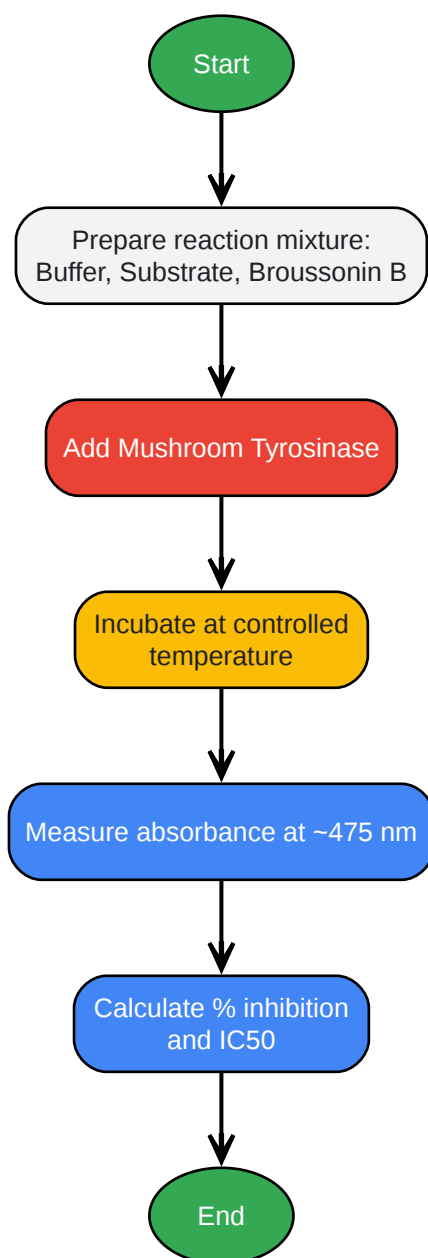
- **Sample Preparation:** Various concentrations of **Broussonin B** are prepared in a suitable solvent (e.g., methanol or ethanol).
- **Reaction Mixture:** The **Broussonin B** solutions are mixed with a freshly prepared solution of DPPH in the same solvent.
- **Incubation:** The mixture is incubated in the dark at room temperature for 30 minutes.
- **Absorbance Measurement:** The absorbance of the solution is measured at approximately 517 nm.
- **Calculation of Scavenging Activity:** The percentage of DPPH radical scavenging is calculated as:  $[(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] \times 100$ . The IC50 value is determined from a dose-response curve.

## Experimental Workflow Diagrams



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Caption: Workflow for the in vitro tube formation assay.



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Caption: Workflow for the mushroom tyrosinase inhibition assay.

## Conclusion and Future Directions

**Broussonin B** demonstrates significant and well-characterized anti-angiogenic activity through the inhibition of the VEGF/VEGFR-2 signaling pathway. Its potential as a tyrosinase inhibitor is also promising, although further studies are needed to determine its precise mechanism and inhibitory constants. The anti-inflammatory and antioxidant activities of **Broussonin B** are less

well-defined, and future research should focus on obtaining quantitative data in these areas to fully elucidate its therapeutic potential. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the diverse biological activities of **Broussonin B**. Further in vivo studies are warranted to validate the in vitro and ex vivo findings and to assess the safety and efficacy of **Broussonin B** in preclinical models of diseases such as cancer and hyperpigmentation disorders.

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